BenchChemオンラインストアへようこそ!

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Kinase inhibition Cancer research Cell proliferation

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (CAS 351458-51-0, molecular formula C₁₁H₈N₄O₂, MW 228.21 g/mol) is a heterocyclic small molecule combining a 5-nitroindazole core with a 3-(1H-pyrrol-2-yl) substituent. It is explicitly listed as Example 23 in US Patent 7,186,716 (Sugen, Inc.), which claims 3-pyrrolyl-indazoles as protein kinase inhibitors with activity against receptor tyrosine kinases (RTKs), cellular tyrosine kinases (CTKs), and serine-threonine kinases (STKs).

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
CAS No. 351458-51-0
Cat. No. B8660241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole
CAS351458-51-0
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H8N4O2/c16-15(17)7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-12-10/h1-6,12H,(H,13,14)
InChIKeyCFAUVALBGQEKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (CAS 351458-51-0): Procurement-Grade Overview of a Dual-Pharmacophore Indazole Building Block


5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (CAS 351458-51-0, molecular formula C₁₁H₈N₄O₂, MW 228.21 g/mol) is a heterocyclic small molecule combining a 5-nitroindazole core with a 3-(1H-pyrrol-2-yl) substituent. It is explicitly listed as Example 23 in US Patent 7,186,716 (Sugen, Inc.), which claims 3-pyrrolyl-indazoles as protein kinase inhibitors with activity against receptor tyrosine kinases (RTKs), cellular tyrosine kinases (CTKs), and serine-threonine kinases (STKs) [1]. The compound serves as a synthetic precursor to its 5-amino analog, 3-(1H-pyrrol-2-yl)-1H-indazol-5-ylamine (Example 24), via catalytic hydrogenation over Pd/C . Commercially, the compound is typically offered at ≥95% purity , and its computed physicochemical properties include XLogP3 = 1.9, topological polar surface area (TPSA) = 89.76 Ų, and exact mass = 228.0647 Da [2].

Why Generic Substitution Fails for 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole: The 3-Pyrrole Substituent Redirects Pharmacological Trajectory


Simple 5-nitroindazole (CAS 5401-94-5, lacking the 3-pyrrole substituent) is a well-characterized inhibitor of nitric oxide synthase (NOS) isoforms (iNOS IC₅₀ = 240 μM; cNOS IC₅₀ = 1.15 mM) [1] and monoamine oxidase-B (MAO-B IC₅₀ = 0.99 μM) [2], but it is not recognized as a kinase inhibitor. Conversely, 3-(1H-pyrrol-2-yl)-1H-indazole (CAS 502152-37-6, lacking the 5-nitro group) has been studied for its in vivo pro-oxidant effects in rats, including decreased vitamins A, E, C, Se and increased MDA and GSH-Px activity [3], but without demonstrated kinase pharmacology. The incorporation of both the 5-nitro and 3-pyrrole pharmacophores in 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole creates a hybrid scaffold explicitly covered by kinase inhibitor patent claims [4], whereas neither simple 5-nitroindazole nor unsubstituted 3-(1H-pyrrol-2-yl)-1H-indazole falls within this kinase-targeting intellectual property. Substituting either fragment alone results in loss of the dual-pharmacophore architecture that defines this compound's intended use profile.

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Kinase Inhibitor Patent Designation vs. NOS-Only 5-Nitroindazole: A Class-Level Pharmacological Divergence

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole is explicitly listed as Example 23 in US Patent 7,186,716, which claims 3-pyrrolyl-indazoles as inhibitors of protein kinases including receptor tyrosine kinases (RTKs), cellular tyrosine kinases (CTKs), and serine-threonine kinases (STKs), with activity as cell proliferation inhibitors [1]. In contrast, 5-nitroindazole (lacking the 3-pyrrole) is documented as an inhibitor of nitric oxide synthase isoforms (iNOS IC₅₀ = 240 μM; cNOS IC₅₀ = 1.15 mM) [2] and MAO-B (IC₅₀ = 0.99 μM) [3], with no kinase inhibitory activity reported. Quantitative kinase inhibition IC₅₀ values for the specific compound 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole are not publicly disclosed in the patent or subsequent literature; however, the patent covers the compound under claims directed to protein kinase modulation.

Kinase inhibition Cancer research Cell proliferation

5-Nitro vs. 5-Amino Indazole Pair: Redox-Dependent Synthetic Interconversion and Electronic Divergence

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (Example 23, patent US 7,186,716) is the direct synthetic precursor to 3-(1H-pyrrol-2-yl)-1H-indazol-5-ylamine (Example 24) via catalytic hydrogenation: 37 mg of the nitro compound treated with 5% Pd/C (20 mg) in ethanol (5 mL) under H₂ for 2 hours yields 20 mg of the 5-amino analog . The nitro group (Hammett σₚ = +0.78) imparts strong electron-withdrawing character, whereas the amino group (σₚ = −0.66) is strongly electron-donating. This electronic inversion produces a computed XLogP3 difference: the nitro compound (XLogP3 = 1.9) [1] is more lipophilic than the amino analog. The 5-nitro compound also possesses bioreductive activation potential via one-electron reduction to a nitro-anion radical, a mechanism documented for 5-nitroindazole derivatives in anti-Trypanosoma cruzi studies [2], which is absent in the 5-amino analog.

Medicinal chemistry Synthetic building block Redox chemistry

5-Nitroindazole NOS Inhibition Baseline: Positioning the 5-Nitro Substituent Among Nitro-Regioisomers

The 5-nitro substitution pattern on the indazole core confers an intermediate NOS inhibitory potency profile compared to other nitro-regioisomers. Wolff et al. (1994) established that against constitutive NOS (bovine brain), 5-nitroindazole exhibits an IC₅₀ of 1.15 mM, placing it between indazole (IC₅₀ = 2.3 mM) and 7-nitroindazole (IC₅₀ = 2.5 μM), while 6-nitroindazole shows IC₅₀ = 40 μM [1]. Against inducible NOS (murine macrophages), 5-nitroindazole shows IC₅₀ = 240 μM, compared to indazole (470 μM), 6-nitroindazole (56 μM), and 7-nitroindazole (20 μM) [1]. Critically, none of these indazoles inhibited the cytochrome c reductase activity of either NOS isoform at concentrations up to 1000-fold above their IC₅₀ for citrulline formation, indicating heme-iron binding rather than flavoprotein domain inhibition [1]. While these data are for 5-nitroindazole without the 3-pyrrole substituent, they establish the baseline NOS pharmacology against which the 3-pyrrole-modified analog can be compared in head-to-head assays.

Nitric oxide synthase NOS inhibition Structure-activity relationship

Structural Differentiation from Non-Nitrated 3-(1H-Pyrrol-2-yl)-1H-indazole: In Vivo Oxidative Stress Profile

3-(1H-Pyrrol-2-yl)-1H-indazole (CAS 502152-37-6, the non-nitrated analog lacking the 5-nitro group) has been evaluated in vivo in rats, where it induced a pro-oxidant state characterized by decreased levels of vitamins A, E, C, and selenium, alongside increased malondialdehyde (MDA) levels and glutathione peroxidase (GSH-Px) activity [1]. This pro-oxidant profile is attributed to increased free radical generation by the 3-(1H-pyrrol-2-yl)-1H-indazole scaffold [1]. The 5-nitro substituent in 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole introduces an additional redox-active center capable of undergoing one-electron reduction to form a nitro-anion radical, as demonstrated electrochemically for related 5-nitroindazole derivatives at physiological pH [2]. Consequently, the nitro-substituted compound is expected to exhibit a distinct, potentially amplified redox activity profile compared to the non-nitrated analog, though direct comparative in vivo data for the nitro compound are not available.

Oxidative stress In vivo pharmacology Antioxidant status

Pyrroloindazole Scaffold Bioactivity Spectrum: Multi-Target Potential Beyond Single-Mechanism Analogs

The pyrroloindazole scaffold class to which 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole belongs has been reviewed comprehensively by Chakrabarty et al. (2015), documenting activities including Pim kinase inhibition, soluble guanylate cyclase inhibition, NMDA-receptor antagonism, and analgesic, anti-inflammatory, and antitumor properties [1]. Within the specific 3-pyrrolyl-indazole subclass covered by US Patent 7,186,716, the compounds are claimed as broad-spectrum protein kinase inhibitors targeting RTKs, CTKs, and STKs [2]. In contrast, the simpler 5-nitroindazole (without pyrrole) is restricted primarily to NOS and MAO inhibition, while 3-(1H-pyrrol-2-yl)-1H-indazole (without nitro) has only been studied for antioxidant status effects. The dual-pharmacophore architecture thus enables a broader target engagement profile than either mono-functional analog. A related but structurally distinct scaffold, 3-(pyrrolopyridin-2-yl)indazole, has yielded compounds with IC₅₀ values of 8.3 nM (HL60) and 1.3 nM (HCT116) against cancer cell lines [3], demonstrating the potential potency achievable within the pyrrole-indazole chemotype space.

Pyrroloindazole Multi-target pharmacology Kinase profiling

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (CAS 351458-51-0): Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Research groups pursuing novel kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) or serine-threonine kinases (STKs), can use 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole as a starting scaffold. The compound is explicitly covered by the kinase inhibitor claims of US Patent 7,186,716 [1], providing a structurally defined entry point into the 3-pyrrolyl-indazole chemical space. The 5-nitro group can be reduced to the 5-amine for further derivatization (e.g., amide coupling to generate compounds analogous to Examples 25–27 of the patent) , enabling rapid SAR exploration around the indazole C5 position while maintaining the 3-pyrrole kinase-targeting motif. The dual-pharmacophore nature of this compound makes it suitable for scaffold-hopping exercises comparing indazole-based kinase inhibitors (e.g., axitinib analogs) with pyrrole-containing chemotypes.

Bioreductive Prodrug Design Leveraging the 5-Nitro Group

The 5-nitro substituent undergoes one-electron reduction to form a nitro-anion radical at physiological pH, as established electrochemically for 5-nitroindazole derivatives [2]. This property enables the design of hypoxia-activated or nitroreductase-dependent prodrugs, where the 3-pyrrole substituent provides an additional vector for tuning target affinity or pharmacokinetics. Researchers can benchmark the reduction potential of 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole against the well-characterized anti-Chagas 5-nitroindazole derivatives (e.g., compounds 11–14 and 17, epimastigote IC₅₀ = 1.00–8.75 μM, superior to benznidazole at IC₅₀ = 25.22 μM) [3]. The 5-amino analog (Example 24) serves as a negative control for bioreductive activation experiments, as it lacks the reducible nitro group.

Chemical Biology Probe Development for NOS-vs-Kinase Selectivity Profiling

Given that 5-nitroindazole (without pyrrole) inhibits NOS (iNOS IC₅₀ = 240 μM; cNOS IC₅₀ = 1.15 mM) [4] and MAO-B (IC₅₀ = 0.99 μM) [5], while the 3-pyrrolyl-indazole scaffold is claimed for kinase inhibition [1], 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole occupies a unique intersection of these pharmacological spaces. Chemical biology groups can employ this compound in comparative selectivity panels to determine how the 3-pyrrole substituent shifts target engagement away from NOS/MAO and toward kinases. The compound can be co-profiled with 5-nitroindazole (NOS/MAO control), 7-nitroindazole (potent NOS control, cNOS IC₅₀ = 2.5 μM), and 3-(1H-pyrrol-2-yl)-1H-indazole (non-nitrated scaffold control) [6] to deconvolute the contributions of each pharmacophore to target selectivity.

Synthetic Methodology Development Using a Heterobifunctional Indazole Scaffold

The compound's two reactive handles—the 5-nitro group (reducible, electrophilic) and the N1–H and N2–H of the indazole (alkylation sites)—make it a useful substrate for developing regioselective functionalization methods. The documented hydrogenation of 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole (37 mg) to 3-(1H-pyrrol-2-yl)-1H-indazol-5-ylamine (20 mg, 54% yield) using 5% Pd/C in ethanol provides a benchmark reduction protocol. The N1-methyl analog (1-methyl-5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole, Example 28 of patent US 7,186,716) [1] and the N-Boc analog (Example 29) demonstrate additional derivatization options. This suite of closely related compounds (Examples 23–30) within a single patent enables systematic comparative studies of substitution effects on physicochemical properties (XLogP3, TPSA) and biological activity.

Quote Request

Request a Quote for 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.